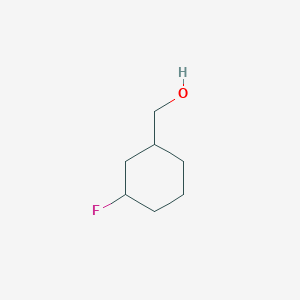

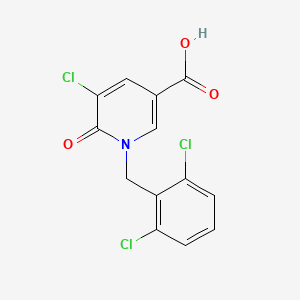

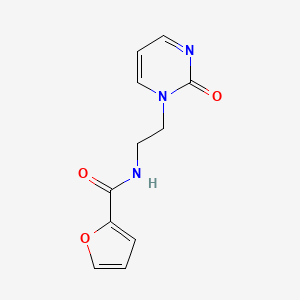

3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid (CPBA) is a boronic acid derivative that has gained significant attention in the field of organic synthesis. It is a versatile reagent that has found use in various reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira coupling. In

Applications De Recherche Scientifique

Selective Sugar Recognition in Water

A novel boronic acid fluorophore/β-cyclodextrin complex sensor, designed for sugar recognition in water, showcases how boronic acids can be utilized in chemical sensing technologies. The sensor's fluorescence emission response is notably altered upon sugar binding, demonstrating the potential for boronic acid derivatives in developing selective, sensitive biological and chemical sensors (Tong et al., 2001).

Organic Synthesis and Catalysis

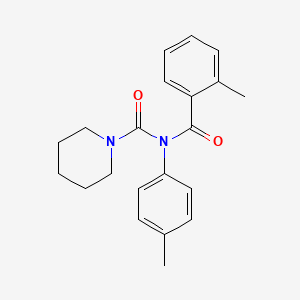

Boronic acids participate in various organic reactions, including Rhodium-catalyzed annulation reactions, offering pathways to synthesize complex organic structures like substituted indenones or indanones. This demonstrates the role of boronic acids in facilitating novel synthetic routes and the construction of cyclic skeletons in organic chemistry (Miura & Murakami, 2005).

Halodeboronation Reactions

Research on the halodeboronation of aryl boronic acids, including studies on 2-cyano-6-fluorophenylboronic acid, highlights the utility of boronic acids in synthesizing aryl halides. This transformation is crucial for constructing various organic molecules, showcasing the versatility of boronic acids in organic synthesis (Szumigala et al., 2004).

Fluorescent Probes and Photophysics

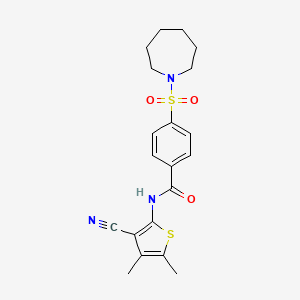

The development of new classes of emissive fluorophores through the Pd(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids showcases the application of boronic acid derivatives in creating materials with unique optical properties. Such compounds can serve as tools in material science and bioimaging, highlighting the broad applicability of boronic acids in research (Xiong et al., 2019).

Antifungal Activity

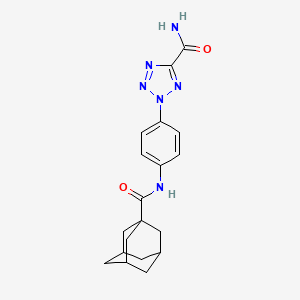

Studies on simple phenylboronic acid and benzoxaborole derivatives, including their antiproliferative potential against fungal strains, illustrate the potential of boronic acids in developing new therapeutic agents. This research underscores the medicinal chemistry applications of boronic acid derivatives in designing drugs with specific biological activities (Borys et al., 2019).

Propriétés

IUPAC Name |

[3-(1-cyanocyclopentyl)-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BFNO2/c14-11-9(4-3-5-10(11)13(16)17)12(8-15)6-1-2-7-12/h3-5,16-17H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVDFQFORBSFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2(CCCC2)C#N)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)